molecular formula C14H12N2O B3199704 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile CAS No. 1017040-89-9

2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile

Cat. No.: B3199704
CAS No.: 1017040-89-9
M. Wt: 224.26 g/mol
InChI Key: UKXCCQMTBCFURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol This compound features a pyridine ring attached to a phenyl ring through a methoxy linkage, with an acetonitrile group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile typically involves the reaction of 4-(pyridin-4-ylmethoxy)benzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper safety measures due to the use of toxic reagents like sodium cyanide.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted phenylacetonitrile derivatives.

Scientific Research Applications

2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to target proteins and pathways involved in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-ylmethoxy)benzaldehyde: A precursor in the synthesis of 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile.

    4-(Pyridin-4-ylmethoxy)phenylacetic acid: An oxidized derivative with potential biological activities.

    4-(Pyridin-4-ylmethoxy)phenylamine: A reduced derivative with different chemical properties.

Uniqueness

This compound is unique due to its combination of a pyridine ring and a phenylacetonitrile moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(pyridin-4-ylmethoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-8-5-12-1-3-14(4-2-12)17-11-13-6-9-16-10-7-13/h1-4,6-7,9-10H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXCCQMTBCFURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile
Reactant of Route 5
Reactant of Route 5
2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.